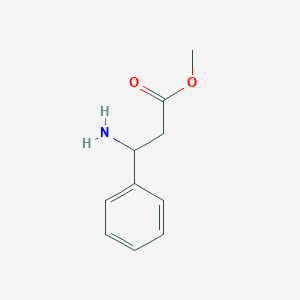

Methyl 3-amino-3-phenylpropanoate

Description

The exact mass of the compound Methyl 3-amino-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373081 | |

| Record name | methyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-52-3 | |

| Record name | methyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Constants of (R)-Methyl 3-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As an enantiomerically pure β-amino ester, it serves as a crucial precursor for the synthesis of a wide array of complex molecules, including peptidomimetics, pharmaceuticals, and other biologically active compounds. The stereochemistry at the C3 position is paramount, often dictating the pharmacological activity and specificity of the final product. A thorough understanding of its physical constants is fundamental for its purification, characterization, and seamless integration into synthetic workflows. This guide provides a comprehensive overview of the key physical properties of (R)-Methyl 3-amino-3-phenylpropanoate, alongside detailed, field-proven methodologies for their experimental determination.

Core Physical Constants

The precise measurement of physical constants is a cornerstone of chemical characterization, ensuring the identity, purity, and quality of a substance. For a chiral molecule such as (R)-Methyl 3-amino-3-phenylpropanoate, these constants not only define its physical nature but also confirm its enantiomeric integrity.

| Physical Constant | Value | Notes |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 37088-67-8 | |

| Appearance | White to off-white crystalline powder or solid.[1] | The physical state is indicative of a compound with a defined melting point. |

| Melting Point | 148-149 °C (racemate) | The melting point for the racemic mixture (CAS 14898-52-3) is reported as 148-149 °C.[2] The melting point of the pure (R)-enantiomer is expected to be in a similar range but should be experimentally determined for each batch to assess purity. A sharp melting point range is indicative of high purity. |

| Boiling Point | 55-60 °C at 0.05 mmHg; 283 °C at 760 mmHg (racemate) | The boiling point under vacuum is a more practical measure for this compound to avoid potential decomposition at higher temperatures. The boiling point at atmospheric pressure is for the racemic mixture.[2] |

| Specific Optical Rotation | [α]²⁰_D_ = +22.6° (c=1.85 in CHCl₃) | This is a critical parameter for confirming the enantiomeric identity and purity of the (R)-enantiomer. The positive sign indicates dextrorotation. |

Experimental Determination of Physical Constants

The following sections detail the experimental protocols for the determination of the key physical constants of (R)-Methyl 3-amino-3-phenylpropanoate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

This method is widely adopted due to its accuracy and the small sample size required.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the (R)-Methyl 3-amino-3-phenylpropanoate sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Causality and Trustworthiness:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample is in equilibrium with the thermometer reading, preventing an overestimation of the melting point.

-

Self-Validation: Performing at least two measurements that yield consistent results validates the obtained melting point range.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Specific Optical Rotation

Optical rotation is the defining physical property of a chiral molecule, quantifying its ability to rotate the plane of polarized light. The specific rotation is a standardized value that is independent of the concentration and path length.

Methodology: Polarimetry

A polarimeter is used to measure the angle of rotation of polarized light as it passes through a solution of the chiral compound.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a sample of (R)-Methyl 3-amino-3-phenylpropanoate (e.g., 185 mg) and dissolve it in a precise volume of a suitable solvent (e.g., chloroform to make a 10 mL solution). Ensure the sample is completely dissolved. The concentration (c) is expressed in g/mL.

-

Polarimeter Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (blank) and setting the reading to zero.

-

Sample Measurement: Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Angle of Rotation Measurement: Measure the observed angle of rotation (α). Modern polarimeters will provide a direct digital reading.

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: Report the specific rotation along with the temperature (T), wavelength (λ, typically the sodium D-line at 589 nm), and the solvent used. For example: [α]²⁰_D_ = +22.6° (c=1.85 in CHCl₃).

Causality and Trustworthiness:

-

Solvent Choice: The solvent can influence the specific rotation, so it must be specified. Chloroform is a common choice for this type of compound.

-

Concentration and Path Length: The observed rotation is directly proportional to the concentration and the path length. The formula for specific rotation normalizes for these variables, allowing for comparison between different measurements.

-

Temperature and Wavelength: Optical rotation is dependent on temperature and the wavelength of light used. Standard conditions (20 °C and the sodium D-line) are typically used for consistency.

-

Self-Validation: Multiple readings of both the blank and the sample should be taken to ensure the precision of the measurement.

Workflow for Specific Optical Rotation Measurement

Caption: Workflow for Specific Optical Rotation Measurement.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is also essential for designing purification and reaction conditions.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, dichloromethane, ethyl acetate).

-

Sample Preparation: Add an excess amount of (R)-Methyl 3-amino-3-phenylpropanoate to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period to reach equilibrium. This can take several hours to days. Equilibrium is confirmed when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration through a syringe filter (e.g., 0.45 µm) is common.

-

Quantification: Accurately dilute a known volume of the clear saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Causality and Trustworthiness:

-

Excess Solid: The presence of excess solid ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Equilibration Time: Sufficient time for equilibration is critical to obtain the thermodynamic solubility. Kinetic solubility, which is often measured after a shorter incubation time, can be different.

-

Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant temperature during equilibration is crucial for reproducibility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Workflow for Solubility Determination (Shake-Flask Method)

Sources

Methyl 3-amino-3-phenylpropanoate molecular weight and formula

This guide serves as an authoritative technical resource for Methyl 3-amino-3-phenylpropanoate , a critical

From Synthetic Pathways to Pharmaceutical Applications

Executive Summary

Methyl 3-amino-3-phenylpropanoate (CAS: 14898-52-3 for racemate) is the methyl ester of

Physicochemical Profile

The compound is most frequently handled in its hydrochloride salt form due to the instability (cyclization/polymerization risk) of the free base.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 14898-52-3 (racemic) | 144494-72-4 (S-isomer HCl) |

| Formula | ||

| Molecular Weight | 179.22 g/mol | 215.68 g/mol |

| Appearance | Viscous pale yellow oil | White crystalline solid |

| Melting Point | N/A (Liquid at RT) | 148 – 149 °C |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

| pKa (Calc) | ~9.0 (Amine) | N/A |

Synthetic Architecture & Mechanism

The synthesis of Methyl 3-amino-3-phenylpropanoate generally proceeds via the Rodionov Reaction , a modified Knoevenagel condensation that generates the

Mechanistic Pathway (Graphviz)

The following diagram illustrates the conversion of Benzaldehyde to the target ester, highlighting the critical intermediate 3-amino-3-phenylpropanoic acid.

Detailed Experimental Protocol (Esterification)

Note: This protocol describes the conversion of the acid intermediate to the methyl ester hydrochloride.

Reagents:

-

Thionyl Chloride (

) (1.5 eq) -

Anhydrous Methanol (Solvent)

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen (

). -

Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) and cool to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

-

Addition: Add solid 3-Amino-3-phenylpropanoic acid in portions.

-

Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess

. -

Crystallization: Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, use the following NMR diagnostic peaks. The absence of the carboxylic acid proton (11-12 ppm) and the appearance of the methyl ester singlet confirm the transformation.

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |

| 1H | 7.30 – 7.45 | Multiplet (5H) | Ar-H | Phenyl Ring |

| 1H | 4.60 | Triplet/dd (1H) | CH -NH2 | Chiral Center ( |

| 1H | 3.65 | Singlet (3H) | O-CH 3 | Methyl Ester (Diagnostic) |

| 1H | 2.85 – 3.05 | Multiplet (2H) | CH 2-CO |

Pharmaceutical Applications

Methyl 3-amino-3-phenylpropanoate is a versatile "chiral pool" building block. Its primary utility lies in its ability to introduce chirality and rigidity into drug backbones.

Application Logic Flow

Critical Role in Dapoxetine Synthesis

In the synthesis of Dapoxetine, the ester moiety is reduced to an alcohol (3-amino-3-phenylpropan-1-ol), which is subsequently arylated. The absolute stereochemistry of the starting amino ester (typically the S-enantiomer) dictates the potency of the final drug.

Handling & Safety (HSE)

-

Hazards: The free base is a skin and eye irritant (H315, H319). The hydrochloride salt is a fine powder that can cause respiratory irritation (H335).

-

Storage: Store at -20°C under inert atmosphere (

or Ar). The free base is prone to intermolecular cyclization to form -

Disposal: Neutralize excess acid with sodium bicarbonate before disposal into organic waste streams.

References

-

PubChem. Methyl 3-amino-3-phenylpropanoate Compound Summary. National Library of Medicine. [Link]

- Rodionov, V. M.Synthesis of beta-amino acids. Journal of the American Chemical Society (Classic mechanistic reference).

Sources

Spectroscopic data of Methyl 3-amino-3-phenylpropanoate (NMR, IR)

Technical Guide for Structural Elucidation & Quality Control

H,Executive Summary & Synthetic Context[1][2][3]

Methyl 3-amino-3-phenylpropanoate is a critical

Researchers frequently encounter this compound in two distinct forms: the Free Base (an oil) and the Hydrochloride Salt (a crystalline solid). Confusion often arises due to significant spectroscopic shifts between these forms. This guide provides a comparative analysis to ensure accurate identification and purity assessment.

Synthetic Origin (The Rodionov Reaction)

The most common synthesis involves the Rodionov reaction, condensing benzaldehyde, malonic acid, and ammonium acetate, followed by esterification.

-

Primary Impurity: Methyl cinnamate (elimination byproduct).

-

Secondary Impurity: 3-amino-3-phenylpropanoic acid (hydrolysis product).

Infrared Spectroscopy (IR) Profiling

The IR spectrum acts as the first line of defense in determining the protonation state of the amine.

Comparative IR Data Table

| Functional Group | Free Base (Liquid Film) | Hydrochloride Salt (KBr Pellet) | Diagnostic Note |

| N-H Stretch | 3380, 3310 cm | 2600–3200 cm | The sharp doublet of the primary amine ( |

| C=O Stretch | 1735 cm | 1740–1750 cm | Ester carbonyl shifts to higher wavenumbers in the salt due to inductive effects. |

| Aromatic C-H | 3030–3060 cm | 3030–3060 cm | Weak intensity, often obscured in the salt form. |

| C-O Stretch | 1170–1200 cm | 1190–1220 cm | Strong ester C-O stretch. |

| Mono-sub. Benzene | 700, 760 cm | 700, 750 cm | Strong out-of-plane bending. |

Structural Logic Diagram (IR)

Figure 1: Decision tree for determining protonation state via IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Characterization

Stereochemistry creates a specific challenge in the NMR of this compound. The chiral center at C3 renders the two protons at C2 (the

Protocol 1: Free Base Characterization ( )

-

Sample Prep: Dissolve ~10 mg of oil in 0.6 mL

. -

Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).

| Position | Multiplicity | Integral | Assignment Logic | |

| Ar-H | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons. |

| C3-H | 4.43 | Triplet / dd | 1H | Benzylic methine. Shielded relative to salt. |

| OCH | 3.69 | Singlet | 3H | Methyl ester. Characteristic sharp singlet. |

| C2-H | 2.68 | Multiplet/ABX | 2H | |

| NH | 1.85 | Broad Singlet | 2H | Exchangeable. Shifts with concentration. |

Protocol 2: Hydrochloride Salt Characterization ( )

-

Sample Prep: Dissolve ~10 mg of solid in 0.6 mL

. -

Reference: Residual DMSO quintet (2.50 ppm).

-

Note: The amine protons become visible and distinct in DMSO.

| Position | Multiplicity | Integral | Assignment Logic | |

| NH | 8.60 – 8.90 | Broad Singlet | 3H | Ammonium protons. Only visible in dry DMSO/aprotic solvents. |

| Ar-H | 7.30 – 7.55 | Multiplet | 5H | Phenyl ring. Slightly deshielded by cationic charge. |

| C3-H | 4.75 | Broad Multiplet | 1H | Benzylic methine. Significantly deshielded (+0.3 ppm) vs free base due to electron-withdrawing |

| OCH | 3.58 | Singlet | 3H | Methyl ester. |

| C2-H | 3.25 | dd ( | 1H | One half of the diastereotopic pair. |

| C2-H | 3.05 | dd ( | 1H | Second half of the diastereotopic pair. |

C NMR Data (Combined)

| Carbon Type | ||

| C=O (Ester) | 172.5 | 169.8 |

| Ipso-Ar | 144.6 | 139.5 |

| Ar-CH | 128.6, 127.4, 126.2 | 129.0, 128.8, 127.5 |

| C3 (Methine) | 52.6 | 51.5 |

| OCH | 51.7 | 52.0 |

| C2 (CH | 44.1 | 38.5 |

Experimental Workflow & Visualization

The following diagram illustrates the standard workflow for synthesizing and characterizing this compound, highlighting the critical "Salt Formation" step that alters the spectroscopy.

Figure 2: Synthetic workflow and characterization checkpoints.

Quality Control: Common Impurities

When analyzing the spectra, look for these specific diagnostic signals indicating impurities:

-

Methyl Cinnamate (Elimination Product):

-

H NMR: Large doublets at

-

Mechanism: Thermal elimination of ammonia during the Rodionov reaction or distillation.

-

H NMR: Large doublets at

-

Residual Solvent (Ethanol/Methanol):

-

H NMR: Triplet at

-

H NMR: Triplet at

-

Hydrolysis (Free Acid):

-

IR: Broad "OH" stretch 2500–3000 cm

(carboxylic acid dimer) overlapping with ammonium. - H NMR: Disappearance of the OMe singlet at 3.69 ppm.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62(21), 7512–7515. (Used for solvent referencing).[2] Retrieved from [Link]

-

SpectraBase. Spectrum ID: Methyl 3-amino-3-phenylpropanoate. (Verified against general beta-amino ester data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-Amino-3-Phenylpropanoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of methyl 3-amino-3-phenylpropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into a theoretical assessment of its molecular structure, provide a detailed, field-proven protocol for experimental solubility determination, and synthesize this information into a practical framework for laboratory applications, from synthesis and purification to formulation.

Introduction: The Significance of a Solubility Profile

Methyl 3-amino-3-phenylpropanoate is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, incorporating a phenyl ring, a primary amine, and a methyl ester, presents a unique and interesting solubility challenge. An accurate understanding of its solubility in different organic solvents is not merely academic; it is a critical prerequisite for:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in a single phase for optimal reaction kinetics.

-

Purification and Crystallization: Designing effective crystallization and recrystallization protocols to isolate the compound with high purity.

-

Chromatographic Separation: Choosing suitable mobile phases for techniques like HPLC and column chromatography.

-

Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and delivery systems.

This guide provides the theoretical grounding and practical methodologies necessary to master the solubility behavior of this compound.

Theoretical Principles: A Molecular-Level Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The molecular structure of methyl 3-amino-3-phenylpropanoate contains distinct regions with differing polarities, making its behavior nuanced.

-

Molecular Formula: C₁₀H₁₃NO₂[3]

-

Molecular Weight: 179.22 g/mol [4]

-

Key Functional Groups:

-

Phenyl Ring (C₆H₅-): A large, nonpolar, and hydrophobic region. This part of the molecule favors interactions with nonpolar solvents through van der Waals forces.

-

Primary Amine (-NH₂): A polar, basic functional group capable of acting as a hydrogen bond donor.[4] This group significantly increases polarity and promotes solubility in polar protic solvents. Its basic nature (predicted pKa of 7.68±0.10) means it can be protonated in acidic conditions to form a highly polar, water-soluble salt.[5]

-

Methyl Ester (-COOCH₃): A polar aprotic group. The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

-

The interplay between the nonpolar phenyl ring and the polar amine and ester groups dictates the compound's solubility across the solvent spectrum. The molecule's predicted XLogP3 value of 1.2 suggests a moderate lipophilicity.[4]

Predicted Solubility Profile in Common Organic Solvents

While comprehensive experimental data is scarce in publicly available literature, we can leverage our understanding of the molecule's structure to predict its solubility. The following table provides an expert assessment to guide initial solvent screening. These predictions are based on a qualitative scale from "High" to "Insoluble."

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with both the amine (donor/acceptor) and ester (acceptor) groups of the solute. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds favor dissolution. |

| Acetonitrile, Acetone | Moderate | Good polarity and dipole-dipole interactions, but less effective at hydrogen bonding compared to DMSO or protic solvents. | |

| Ethyl Acetate | Moderate to Low | The ester functionality is compatible, but the overall polarity is lower, and the hydrocarbon portion is larger. | |

| Nonpolar | Dichloromethane (DCM) | Moderate to Low | While considered relatively nonpolar, its ability to participate in dipole interactions allows it to dissolve moderately polar compounds. Synthesis procedures often use DCM.[1] |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen provides some polarity and hydrogen bond accepting capability, balancing its nonpolar hydrocarbon structure. | |

| Toluene, Hexane | Insoluble | The large polarity mismatch between the solute's amine/ester groups and these nonpolar solvents prevents significant dissolution.[2] | |

| Aqueous Acid | 5% HCl | High | The basic amine group will be protonated to form a polar ammonium salt (R-NH₃⁺Cl⁻), which is highly soluble in aqueous solutions.[6] |

| Aqueous Base | 5% NaOH | Insoluble | The compound lacks an acidic proton that can be removed by a weak base, so solubility is not enhanced.[6] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental protocol is required. The following is a self-validating, step-by-step method for determining the equilibrium solubility of methyl 3-amino-3-phenylpropanoate.

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Materials & Reagents:

-

Methyl 3-amino-3-phenylpropanoate (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes (1 mL) and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

-

Protocol Steps:

-

Sample Preparation: Add an excess amount of solid methyl 3-amino-3-phenylpropanoate to a 2 mL vial. "Excess" is critical; a good starting point is ~20-30 mg.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Cap the vial tightly. Place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate vigorously for 24 to 48 hours.

-

Expert Insight: This extended equilibration period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Supernatant Isolation: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial (for gravimetric analysis) or a labeled HPLC vial.

-

Trustworthiness Check: Filtering is a mandatory step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification (HPLC Method Recommended):

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration.

-

Dilute the filtered sample solution with a known factor to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for any dilution factors used. Express the final result in appropriate units, such as mg/mL or mol/L.

-

Key Factors Influencing Solubility

The solubility of a drug substance is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors.[7][8] Understanding these variables is key to manipulating and controlling solubility in a laboratory or manufacturing setting.

Caption: Core factors influencing the solubility of a compound.

-

Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[7] This principle is the basis for recrystallization.

-

pH of the Medium: As discussed, the basicity of the amine group makes its solubility highly dependent on pH in protic or aqueous-containing solvent systems. Acidic conditions will drastically increase solubility by forming a salt.[9]

-

Particle Size: Decreasing the particle size of the solid increases the surface area available for dissolution, which can increase the rate of dissolution, though it does not affect the equilibrium solubility value itself.[7]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A more stable polymorph will generally have lower solubility than a metastable form.

Conclusion

Methyl 3-amino-3-phenylpropanoate possesses a dualistic chemical nature, with both significant nonpolar and polar functionalities. This leads to high solubility in polar solvents (both protic and aprotic) and poor solubility in nonpolar hydrocarbon solvents. Its basic amine group provides a handle for dramatically increasing solubility in acidic aqueous or alcoholic media through salt formation. For drug development professionals and synthetic chemists, this detailed understanding, combined with the robust experimental protocol provided, forms a reliable foundation for solvent selection, process optimization, and formulation design.

References

- MedchemExpress. (n.d.). Methyl 3-phenylpropanoate. Retrieved from MedchemExpress.com. [Link: https://www.medchemexpress.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from ascendia-pharma.com. [Link: https://ascendia-pharma.com/blog/4-factors-affecting-solubility-of-drugs/]

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from ochemonline.com. [Link: https://www.ochemonline.com/doc/a/org1_lab/solubility.pdf]

- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from chemsynthesis.com. [Link: http://www.chemsynthesis.com/base/chemical-structure-17553.html]

- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from lookchem.com. [Link: https://www.lookchem.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Phenylpropionate. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.com/IN/en/p/M1786]

- National Center for Biotechnology Information. (n.d.). Methyl 3-amino-3-phenylpropionate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2755328]

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters. Retrieved from patents.google.com. [Link: https://patents.google.

- Monash University. (2023, August 31). Solubility of Organic Compounds. Retrieved from monash.edu. [Link: https://www.monash.edu/__data/assets/pdf_file/0004/320143/Solubility-of-Organic-Compounds.pdf]

- University of Alberta. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from sites.ualberta.ca. [Link: https://sites.ualberta.ca/~orglab/downloads/chemlab/expts/E1.pdf]

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from pharmaguideline.com. [Link: https://www.pharmaguideline.

- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from slideplayer.com. [Link: https://slideplayer.com/slide/14101867/]

- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol. Retrieved from patents.google.com. [Link: https://patents.google.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from chemistrysteps.com. [Link: https://www.chemistrysteps.com/solubility-of-organic-compounds/]

- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from ijnrd.org. [Link: https://www.ijnrd.org/papers/IJNRD1705012.pdf]

- Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from apsu.edu. [Link: https://www.apsu.

- ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from researchgate.net. [Link: https://www.researchgate.net/publication/232258045_3-Methylamino-3-phenylpropan-1-ol]

- Jundishapur Journal of Natural Pharmaceutical Products. (2015). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Retrieved from jjns.ahvaz.iau.ir. [Link: http://jjnpp.ahvaz.iau.ir/article_524953.html]

Sources

- 1. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

The Ascendant Role of Chiral β-Amino Acid Esters in Modern Drug Discovery: A Technical Guide

Foreword: Beyond Nature's Alphabet

For decades, the twenty proteinogenic α-amino acids have been the bedrock of peptide-based drug discovery. However, the inherent limitations of α-peptides, primarily their susceptibility to proteolytic degradation and conformational flexibility, have driven researchers to look beyond nature's canonical alphabet. This has led to the rise of peptidomimetics, a class of molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. Among the most promising of these are peptides and molecules incorporating chiral β-amino acids.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological significance of chiral β-amino acid esters. We will delve into their unique structural properties, explore robust synthetic and analytical methodologies, and showcase their transformative potential in shaping the future of medicine.

The Structural Advantage of the β-Backbone: A Paradigm Shift in Stability and Conformation

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these two functional groups are separated by two carbon atoms, in contrast to the single carbon in α-amino acids. This seemingly subtle change has profound implications for the resulting peptide backbone.

Innate Resistance to Proteolysis

One of the most significant advantages of incorporating β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have evolved to recognize and bind to the specific backbone conformation of α-peptides. The altered spacing of the amide bonds in β-peptides disrupts this recognition, rendering them poor substrates for most proteases.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic agents.

The mechanism of this enhanced stability is rooted in the conformational rigidity imposed by the additional methylene unit in the backbone. This rigidity prevents the peptide from adopting the extended conformation typically required for protease binding and subsequent hydrolysis.

Figure 1: A diagram illustrating the enhanced proteolytic stability of β-peptides compared to α-peptides.

A Richer Conformational Landscape

The introduction of an additional carbon atom in the backbone of β-amino acids leads to a greater degree of conformational diversity.[2] β-peptides can adopt a variety of stable secondary structures, including helices, sheets, and turns, that are distinct from those of their α-peptide counterparts. This expanded structural repertoire provides a powerful tool for designing molecules with specific three-dimensional arrangements of functional groups, enabling precise targeting of biological macromolecules.

The Art of Asymmetric Synthesis: Crafting Chiral β-Amino Acid Esters with Precision

The biological activity of β-amino acid-containing molecules is exquisitely dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. This section details two powerful and widely employed strategies for the asymmetric synthesis of chiral β-amino acid esters: the Asymmetric Mannich Reaction and Enzymatic Kinetic Resolution.

Asymmetric Mannich Reaction: A Convergent and Powerful Tool

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, provides a direct and atom-economical route to β-amino carbonyl compounds. The development of catalytic asymmetric variants has transformed this reaction into a cornerstone of chiral β-amino ester synthesis.[4][5][6][7][8]

Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction [4][7]

This protocol describes a representative asymmetric Mannich reaction using a chiral bifunctional thiourea catalyst.

Materials:

-

α-Amidosulfone (in situ precursor to N-Boc-aldimine)

-

3-Indolinone-2-carboxylate

-

Chiral bifunctional thiourea catalyst (e.g., derived from (R,R)-cyclohexyldiamine)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α-amidosulfone (0.1 mmol) and 3-indolinone-2-carboxylate (0.12 mmol) in anhydrous toluene (1 mL) at room temperature, add the chiral bifunctional thiourea catalyst (10 mol%).

-

Add Na₂CO₃ (0.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired chiral β-amino ester.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Figure 2: A simplified workflow of a chiral thiourea-catalyzed asymmetric Mannich reaction.

Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts

Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure compounds.[9][10] Lipases are particularly effective for the resolution of racemic β-amino acid esters via enantioselective hydrolysis or transesterification.[11][12][13][14]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester [10][13]

This protocol outlines a typical procedure for the kinetic resolution of a racemic β-amino ester using a commercially available lipase.

Materials:

-

Racemic β-amino acid ester

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Acyl donor (e.g., vinyl acetate)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Silica gel for column chromatography

-

Chiral HPLC column and system for analysis

Procedure:

-

To a solution of the racemic β-amino acid ester (1 mmol) in tert-butyl methyl ether (10 mL), add the immobilized lipase (50 mg).

-

Add the acyl donor (e.g., vinyl acetate, 1.2 mmol).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the acylated product.

-

When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted β-amino ester from the acylated product by silica gel column chromatography.

-

The acylated product can be deacylated (e.g., by hydrolysis) to obtain the other enantiomer of the β-amino ester.

| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Reference |

| Asymmetric Mannich Reaction | Chiral Thiourea | 80-95 | >90 | [4][7] |

| Asymmetric Mannich Reaction | Chiral Brønsted Acid | 75-90 | 85-99 | [15] |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | ~50 (for each enantiomer) | >99 | [11][13] |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | >90 | >95 | [16] |

Table 1: A comparative summary of common asymmetric synthesis methods for chiral β-amino acid esters.

Analytical Methodologies: Ensuring Enantiopurity and Unraveling Conformation

The rigorous characterization of chiral β-amino acid esters and the peptides they form is crucial for understanding their structure-activity relationships. This section provides detailed protocols for two essential analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC: The Gold Standard for Enantiomeric Purity Determination

Chiral HPLC is an indispensable tool for determining the enantiomeric excess (ee) of chiral compounds.[17][18][19][20][21] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis of β-Amino Ester Enantiomers [17][18]

This protocol describes a general method for the chiral separation of β-amino ester enantiomers using a commercially available chiral column.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral column (e.g., CHIRALPAK® series)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

-

Sample of the β-amino ester

Procedure:

-

Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol. Add a small amount of an acidic or basic modifier if necessary to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the β-amino ester sample in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.

-

2D NMR Spectroscopy: Elucidating Three-Dimensional Structure

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[18][22][23][24][25] The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it provides information about the spatial proximity of protons.

Experimental Protocol: 2D-NOESY Analysis of a β-Peptide [22][23]

This protocol provides a general workflow for acquiring and analyzing a 2D-NOESY spectrum of a β-peptide.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 600 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, CD₃OH, or a mixture)

-

β-peptide sample

-

NMR data processing and analysis software

Procedure:

-

Sample Preparation: Dissolve the β-peptide sample in the appropriate deuterated solvent to a final concentration of 1-5 mM.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to check the sample purity and concentration.

-

Set up and run a 2D-NOESY experiment. Key parameters to optimize include the mixing time (typically 100-300 ms for peptides) and the number of scans.

-

-

Data Processing: Process the acquired 2D-NOESY data using appropriate software to obtain a 2D spectrum with frequency axes in ppm.

-

Spectral Analysis:

-

Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using a combination of 2D-TOCSY and 2D-NOESY spectra.

-

NOE Cross-Peak Identification: Identify cross-peaks in the NOESY spectrum, which indicate that the corresponding protons are close in space (typically < 5 Å).

-

Distance Restraint Generation: Convert the volumes of the NOE cross-peaks into upper distance restraints.

-

Structure Calculation: Use the distance restraints, along with other experimental data (e.g., coupling constants), as input for a molecular modeling program to calculate a family of 3D structures that are consistent with the NMR data.

-

-

Structure Validation: Validate the quality of the calculated structures using established metrics.

Applications in Drug Development: From Peptidomimetics to Small Molecule Therapeutics

The unique properties of chiral β-amino acids have made them invaluable building blocks in the design of a wide range of therapeutic agents.

Peptidomimetics with Enhanced Pharmacokinetics

The incorporation of β-amino acids into peptide-based drugs is a well-established strategy to improve their pharmacokinetic profiles. By replacing one or more α-amino acids with their β-counterparts, it is possible to create hybrid peptides with enhanced stability, bioavailability, and receptor-binding affinity.

Case Study: A β-Amino Acid-Containing Analog of a Luteinizing Hormone-Releasing Hormone (LHRH) Antagonist

The substitution of a D-α-amino acid with a β-amino acid in an LHRH antagonist has been shown to maintain high binding affinity to the LHRH receptor while significantly increasing the peptide's resistance to enzymatic degradation. This modification leads to a longer duration of action in vivo.

A Case Study in Small Molecule Drug Design: Sitagliptin

The biological significance of β-amino acids extends beyond peptidomimetics. Sitagliptin, a highly successful oral medication for the treatment of type 2 diabetes, is a prime example of a small molecule drug whose core structure is a chiral β-amino acid derivative.[3][9][26][27][28][29]

Mechanism of Action:

Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4][11][30] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3]

Figure 3: The mechanism of action of sitagliptin, a β-amino acid-based DPP-4 inhibitor.

Pharmacokinetic Profile:

Sitagliptin exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 87%) and a terminal half-life of about 12.4 hours, which allows for once-daily dosing.[9][26][27] A significant portion of the drug is excreted unchanged in the urine, indicating limited metabolism.[28]

| Parameter | Value | Reference |

| Bioavailability | ~87% | [27] |

| Tₘₐₓ | 1-4 hours | [27] |

| t₁/₂ | ~12.4 hours | [27] |

| Excretion | ~87% unchanged in urine | [9] |

Table 2: Key pharmacokinetic parameters of sitagliptin.

Future Perspectives: Expanding the Horizons of β-Amino Acid Chemistry

The field of chiral β-amino acid esters is poised for continued growth and innovation. The development of novel catalytic systems for their asymmetric synthesis will undoubtedly lead to more efficient and sustainable manufacturing processes. Furthermore, the exploration of β-peptides with unique and complex architectures will open up new avenues for targeting challenging disease pathways. The integration of computational modeling with experimental studies will accelerate the design and discovery of next-generation therapeutics based on these remarkable building blocks. As our understanding of the biological roles of β-amino acids deepens, their impact on medicine and biotechnology will only continue to expand.

References

- Drucker, D. J. (2018). The biology of incretin hormones. Cell metabolism, 27(4), 740-756.

- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.

- Green, B. D., Flatt, P. R., & Bailey, C. J. (2006). Dipeptidyl peptidase IV (DPP IV) inhibitors: a newly emerging class of oral antidiabetic agents. Diabetes and Vascular Disease Research, 3(3), 159-165.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.

- Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688.

- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emergence of a new paradigm in the drug-receptor interaction of peptide hormones: endowed versus constrained molecules. Biochemical Journal, 268(2), 249-262.

- Kim, T., & Kim, D. (2013). Recent advances in the stereoselective synthesis of β-amino acids.

-

Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[1][3][30] triazolo [4, 3-a] pyrazin-7 (8H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151.

- Bergman, A. J., Stevens, C., Zhou, Y., Yi, B., Laethem, M., De Smet, M., ... & Wagner, J. A. (2006). Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers. Clinical therapeutics, 28(1), 55-72.

- Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction. Accounts of chemical research, 37(2), 102-112.

- Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs, 74(16), 1917-1936.

- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.

- Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA™(sitagliptin), a selective dipeptidyl peptidase-IV inhibitor for the treatment of type 2 diabetes. Current topics in medicinal chemistry, 7(6), 557-568.

- Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction.

- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.

- Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and its applications. Accounts of chemical research, 37(8), 580-591.

- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

- Chan, L., & Yeung, K. S. (2012). Recent advances in the solid-phase synthesis of cyclic peptides. Organic & biomolecular chemistry, 10(33), 6563-6571.

- Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Guichard, G., & Huc, I. (Eds.). (2012). Synthetic foldamers. John Wiley & Sons.

- Hashimoto, T., & Maruoka, K. (2007). Recent development and application of chiral phase-transfer catalysts. Chemical reviews, 107(12), 5656-5682.

- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.

- Faber, K. (2011). Biotransformations in organic chemistry: a textbook. Springer Science & Business Media.

- Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2006). Protein NMR spectroscopy: principles and practice. Academic press.

- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- Aboul-Enein, H. Y., & Ali, I. (2003).

- Schmid, M. G., & Gübitz, G. (2005). Chiral separation of amino acids and related compounds by ligand-exchange chromatography.

- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical reviews, 87(2), 347-362.

- Evans, J. N. (1995). Biomolecular NMR spectroscopy. Oxford University Press.

- Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.

- Allenmark, S. G. (2003).

- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective transformations of β-amino esters. Tetrahedron: Asymmetry, 14(7), 883-888.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 8. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 9. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]

- 10. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biolabo.fr [biolabo.fr]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. mdpi.com [mdpi.com]

- 15. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. hplc.eu [hplc.eu]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]

- 22. Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.uzh.ch [chem.uzh.ch]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 30. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

Technical Guide: Sourcing & Validation of Enantiopure Methyl 3-amino-3-phenylpropanoate

Executive Summary

Methyl 3-amino-3-phenylpropanoate (also known as Methyl

For drug development professionals, the challenge is not merely locating a vendor but ensuring enantiomeric purity (ee) and scalability .[2] This guide outlines the commercial landscape, technical synthesis routes that dictate impurity profiles, and a self-validating Quality Assurance (QA) protocol.

Part 1: The Molecular Profile & Commercial Identifiers

Before engaging suppliers, it is imperative to distinguish between the free base and the hydrochloride (HCl) salt.[2] The HCl salt is significantly more stable and is the preferred form for commercial transport to prevent self-condensation or hydrolysis.[1][2]

Table 1: Critical Commercial Identifiers

| Form | Stereochemistry | CAS Number | Stability Profile | Typical Purity |

| (S)-Isomer | (S)-Methyl 3-amino-3-phenylpropanoate | 37088-66-7 | Low (Hygroscopic oil) | 95-97% |

| (S)-HCl Salt | (S)-...[1][2] HCl | 144494-72-4 | High (Crystalline solid) | >98% |

| (R)-Isomer | (R)-Methyl 3-amino-3-phenylpropanoate | 37088-67-8 | Low (Hygroscopic oil) | 95-97% |

| (R)-HCl Salt | (R)-...[1][2] HCl | 88831-43-0 | High (Crystalline solid) | >98% |

| Racemic | (±)-Methyl 3-amino-3-phenylpropanoate | 14898-52-3 | Moderate | 95-98% |

Expert Insight: When ordering for GMP steps, specify the HCl salt . If the free base is required for a reaction, generate it in situ by washing with saturated NaHCO₃ immediately prior to use.[2]

Part 2: Strategic Sourcing & Supplier Landscape[1][2]

The supply chain for chiral

Decision Matrix: Supplier Selection

Figure 1: Sourcing decision matrix based on project phase and scale.

Supplier Categories

-

Tier 1 (Global Catalog):

-

Tier 2 (Building Block Specialists):

-

Tier 3 (Bulk/CMO):

Part 3: Technical Evaluation of Synthesis Routes

Understanding how your supplier makes the compound allows you to predict impurities.[2] There are two dominant commercial routes.[2]

Route A: Lipase-Catalyzed Kinetic Resolution (Dominant Commercial Route)

Most bulk suppliers use biocatalysis because it is cost-effective and green.[1][2]

-

Mechanism: A racemic ester is treated with a lipase (e.g., Candida antarctica Lipase B, CAL-B).[2][3] The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).[2]

-

Impurities:

Route B: Asymmetric Synthesis (Mannich Reaction)

Used for high-value, ultra-pure requirements.[2]

-

Mechanism: Reaction of an imine with a chiral auxiliary or catalyst.[2]

-

Impurities: Metal catalysts (Rh, Ru) or chiral auxiliary residues.[2]

Figure 2: Enzymatic Kinetic Resolution pathway commonly used by bulk suppliers.[1][2]

Part 4: Quality Assurance & Validation Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA).[2] Enantiomeric excess can degrade if the material was stored improperly (racemization via retro-Michael mechanisms is possible under basic conditions).[1][2]

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol is a self-validating system using a polysaccharide-based chiral stationary phase.[1][2]

1. Equipment & Conditions:

-

Instrument: HPLC with UV Detector (210 nm or 254 nm).

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.[1][2]

-

Why: These columns rely on amylose/cellulose tris(3,5-dimethylphenylcarbamate) selectors, which interact strongly with the phenyl ring and the carbonyl group of the analyte.[2]

-

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing of the free amine.[2]

-

2. Sample Preparation:

-

For HCl Salt: Dissolve 1 mg of sample in 1 mL of Ethanol/Hexane (50:50). Add 1 drop of dilute NaOH or TEA to neutralize the HCl (protects the column and ensures free base interaction).[2] Filter through 0.45 µm PTFE.[2]

-

For Free Base: Dissolve 1 mg in 1 mL Mobile Phase.

3. Execution:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C.

-

Injection Volume: 5 - 10 µL.

4. Acceptance Criteria (Self-Validation):

-

Resolution (

): > 1.5 between enantiomers. -

Enantiomeric Excess (ee):

.[2] -

Target: Commercial grade should be >98% ee.

Part 5: Handling & Storage[1][4]

-

Hygroscopicity: The HCl salt is less hygroscopic but should still be stored in a desiccator.[2]

-

Temperature: Store at -20°C for long-term (>6 months). 2-8°C is acceptable for active use.[1][2]

-

Racemization Risk: Avoid prolonged exposure to strong bases (e.g., NaH, LDA) at room temperature, as the

-proton is acidic due to the adjacent carbonyl and the

References

-

Sigma-Aldrich (Merck). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Product Page. Retrieved from [2]

-

PubChem. Methyl 3-amino-3-phenylpropanoate Compound Summary (CID 2755328). National Library of Medicine.[2] Retrieved from

-

Gyarmati, Z., et al. (2003).Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-amino esters. Tetrahedron: Asymmetry.[2][3][4] Retrieved from [2] -

Phenomenex. Technical Guide to Chiral HPLC Separations. Retrieved from

-

BLD Pharm. Product Analysis: (R)-Methyl 3-amino-3-phenylpropanoate. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl 3-amino-3-phenylpropanoate

Introduction: The Significance of Chiral β-Amino Esters

(S)-Methyl 3-amino-3-phenylpropanoate is a valuable chiral building block in synthetic organic chemistry and drug development. As a β-amino acid ester, its structural motif is present in numerous biologically active molecules and pharmaceutical agents. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of the (S)-enantiomer, leveraging a robust rhodium-catalyzed hydrogenation strategy. This method is distinguished by its high efficiency, exceptional enantioselectivity, and operational practicality, making it suitable for both research and process development scales.

Strategic Overview: Pathways to Enantiopure β-Amino Esters

Several strategies have been developed for the enantioselective synthesis of β-amino acids and their esters. These include enzymatic resolutions, diastereoselective additions to chiral auxiliaries, and asymmetric conjugate additions. Among the most powerful and atom-economical methods is the asymmetric hydrogenation of a prochiral enamide precursor. This approach, catalyzed by a chiral rhodium complex, directly establishes the desired stereocenter with high fidelity.

This application note will focus on the highly effective rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-3-acetamido-3-phenylacrylate. The key to the success of this transformation lies in the use of a chiral bisphosphine ligand, such as (R,R)-Me-DuPhos, which creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond.

Experimental Workflow: A Visual Guide

The overall synthetic strategy is a two-step process commencing with the synthesis of the enamide precursor followed by the pivotal asymmetric hydrogenation. The final optional step involves the deprotection of the amine if the free amine is the desired product.

Use of Methyl 3-amino-3-phenylpropanoate in peptide synthesis

Application Note: Methyl 3-amino-3-phenylpropanoate in Peptide Synthesis

-homophenylalanine methyl ester) in peptidomimetic design and synthesis.[1]Abstract

Methyl 3-amino-3-phenylpropanoate is a critical

Introduction & Chemical Logic

The Molecule: Methyl 3-amino-3-phenylpropanoate consists of a phenyl-substituted

Why use it?

-

Proteolytic Resistance: The additional methylene group (

) in the backbone prevents recognition by standard proteases (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic peptides. -

Stereochemical Stability: In this

-derivative, the chiral center is located at the -

Foldamer Formation: Incorporation promotes the formation of stable secondary structures, such as the 14-helix (hydrogen bond between residue

and

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Solubility | Soluble in DCM, MeOH, DMF, EtOAc; Slightly soluble in water.[2] |

| Storage | 2–8°C, Desiccated. Hygroscopic as a hydrochloride salt. |

| pKa (Conjugate Acid) | ~9.0 (Amine is more basic than |

Safety Note: The free amine can absorb

Application Note 1: Solution Phase Coupling (C-Terminal)

Scenario: You are synthesizing a short peptidomimetic where Methyl 3-amino-3-phenylpropanoate serves as the C-terminal residue.

Challenge: The amino group of a

Protocol: HATU-Mediated Coupling

Reagents:

-

N-Protected Amino Acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) [1.1 eq]

-

Methyl 3-amino-3-phenylpropanoate (Free amine or HCl salt) [1.0 eq][1]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.1 eq]

-

HOAt (1-Hydroxy-7-azabenzotriazole) [1.1 eq] (Optional, enhances rate)[1]

-

DIPEA (Diisopropylethylamine) [2.0 eq if free amine; 3.0 eq if HCl salt]

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step:

-

Activation: Dissolve the N-protected amino acid and HATU in minimal DMF. Add 1.0 eq of DIPEA. Stir for 2–3 minutes to form the activated ester. Note: The solution should turn slightly yellow.

-

Addition: Add Methyl 3-amino-3-phenylpropanoate to the reaction mixture.

-

Base Adjustment: Add the remaining DIPEA. The pH (measured on wet paper) should be 8–9.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: If the reaction is slow, check pH.

-amines require strictly basic conditions to remain nucleophilic.

-

-

Workup:

Application Note 2: Conversion to SPPS Building Block

Scenario: You need to incorporate this residue into the middle of a peptide using Solid Phase Peptide Synthesis. You must convert the ester to Fmoc-3-amino-3-phenylpropanoic acid .

Critical Path: Protection (

Protocol: Two-Step Conversion

Step A: Fmoc Protection [3]

-

Dissolve Methyl 3-amino-3-phenylpropanoate HCl (10 mmol) in 1,4-Dioxane/Water (1:1, 50 mL).

-

Add

(25 mmol) to buffer the solution to pH 8–9. -

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) slowly.

-

Stir overnight at RT. Product often precipitates.

-

Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify by recrystallization (Hexane/EtOAc) or column chromatography.

Step B: Saponification (Ester Hydrolysis)

Caution: While the

-

Dissolve Fmoc-protected ester (5 mmol) in THF (20 mL).

-

Cool to 0°C (Ice bath).

-

Add LiOH (1M aqueous solution, 10 mmol, 2.0 eq) dropwise.

-

Monitor by TLC.[1] The reaction is usually complete in 2–4 hours at 0°C.

-

Avoid: Do not heat.[1] Heating causes Fmoc cleavage (via E1cB mechanism).

-

-

Workup:

-

Evaporate THF under vacuum at <30°C.

-

Dilute residue with water.

-

Extract once with Diethyl Ether (removes non-acidic impurities/cleaved Fmoc-fulvene).[1] Discard organic layer.

-

Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product will precipitate as a white solid.

-

Extract with EtOAc, dry, and concentrate.[4]

-

Visualization: Experimental Workflows

The following diagram illustrates the decision tree and chemical pathways for utilizing this building block.

Figure 1: Strategic workflow for converting Methyl 3-amino-3-phenylpropanoate into usable peptide building blocks.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Reduced nucleophilicity of | Switch to HATU or PyAOP . Increase reaction time to 4–6 hours. Ensure pH is >8.[1] |

| Fmoc Loss during Hydrolysis | Base concentration too high or Temp > 0°C. | Use LiOH (milder than NaOH).[1] Strictly maintain 0°C. Alternatively, use |

| Precipitation in DMF | Peptide aggregation (Foldamer formation).[1] | Add chaotropic salts (LiCl) or use NMP as solvent to disrupt secondary structures. |

| Racemization | Rare for this specific isomer.[1][5] | If observed, check the purity of the starting material. The |

References

-

Steer, D. L., et al. (2002).[1] "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. -

Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11).

-

Vasudev, P. G., et al. (2011).[1] "Introduction of

-amino acids in peptide synthesis: A review." Peptide Science, 96(1). -

PubChem Compound Summary. (2024). "Methyl 3-amino-3-phenylpropanoate."[1][2][6][7] National Library of Medicine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]